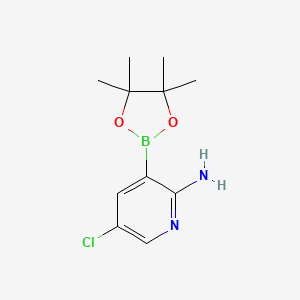![molecular formula C6H7ClN2O2 B6148571 2-[(3-chloropyrazin-2-yl)oxy]ethan-1-ol CAS No. 1249888-58-1](/img/new.no-structure.jpg)
2-[(3-chloropyrazin-2-yl)oxy]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Chloropyrazin-2-yl)oxy]ethan-1-ol is a chemical compound characterized by its unique structure, which includes a chloropyrazine ring and an ethan-1-ol moiety
Preparation Methods
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or distillation to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-[(3-Chloropyrazin-2-yl)oxy]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding amine.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-[(3-Chloropyrazin-2-yl)oxy]ethanone.
Reduction: Formation of 2-[(3-Chloropyrazin-2-yl)oxy]ethanamine.
Substitution: Formation of various substituted pyrazines depending on the nucleophile used.
Scientific Research Applications
2-[(3-Chloropyrazin-2-yl)oxy]ethan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe in biological studies to understand cellular processes.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-[(3-Chloropyrazin-2-yl)oxy]ethan-1-ol exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The exact pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
3-Chloropyrazin-2-ol: A closely related compound with a similar structure but lacking the ethan-1-ol moiety.
2-[(3-Chloropyrazin-2-yl)oxy]propan-1-ol: A structural isomer with a longer carbon chain.
Uniqueness: 2-[(3-Chloropyrazin-2-yl)oxy]ethan-1-ol is unique due to its specific combination of functional groups, which allows it to participate in a variety of chemical reactions and applications that are not possible with its closely related analogs.
Properties
CAS No. |
1249888-58-1 |
|---|---|
Molecular Formula |
C6H7ClN2O2 |
Molecular Weight |
174.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




